Comparative Metal Coordination Profile: Alloferon 2 vs. Alloferon 1 at Physiological pH
Alloferon 2 exhibits a distinct copper(II) coordination mode compared to Alloferon 1 at physiological pH 7.4. For Alloferon 1, the dominant species is a 4N complex with the coordination mode {NH2, 3NIm}. In contrast, Alloferon 2 forms a 3N complex with a {NH2, CO, 2NIm} binding mode [1]. This difference arises from the lack of the N-terminal histidine residue in Alloferon 2, which alters the peptide's ability to form macrochelates [2].
| Evidence Dimension | Copper(II) Coordination Mode at pH 7.4 |
|---|---|
| Target Compound Data | 3N complex; {NH2, CO, 2NIm} binding mode |
| Comparator Or Baseline | Alloferon 1: 4N complex; {NH2, 3NIm} binding mode |
| Quantified Difference | Change in coordination number from 4N to 3N; loss of one imidazole nitrogen donor |
| Conditions | Potentiometric and spectroscopic (UV–vis, CD, EPR) analysis in aqueous solution at pH 7.4. |
Why This Matters
This difference in metal binding is critical for researchers developing peptide-metal formulations or studying bioinorganic mechanisms, as it dictates the stability and structure of potential therapeutic complexes.
- [1] Kowalik-Jankowska, T., Biega, L., Kuczer, M., & Konopińska, D. (2009). Mononuclear copper(II) complexes of alloferons 1 and 2: A combined potentiometric and spectroscopic studies. Journal of Inorganic Biochemistry, 103(1), 135–142. View Source
- [2] Kowalik-Jankowska, T., Biega, L., Kuczer, M., & Konopińska, D. (2020). Zn(II)-alloferon complexes – Similar sequence, different coordination modes, no antibacterial activity. Journal of Inorganic Biochemistry, 213, 111275. View Source
